molecular formula C20H15ClF3N5 B1662808 Pexidartinib CAS No. 1029044-16-3

Pexidartinib

Cat. No.: B1662808
CAS No.: 1029044-16-3
M. Wt: 417.8 g/mol
InChI Key: JGWRKYUXBBNENE-UHFFFAOYSA-N
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Description

Pexidartinib is an oral small-molecule inhibitor targeting colony-stimulating factor 1 receptor (CSF1R), KIT, and FMS-like tyrosine kinase 3 (FLT3). It was approved by the U.S. FDA in 2019 as the first systemic therapy for tenosynovial giant cell tumor (TGCT), a rare, locally aggressive neoplasm often causing severe pain, joint dysfunction, and reduced quality of life . Its approval stemmed from the pivotal phase 3 ENLIVEN trial, where this compound demonstrated a 39% overall response rate (ORR) by RECIST criteria at 25 weeks compared to 0% for placebo, with sustained symptom improvement in stiffness, physical function, and range of motion . Pharmacokinetically, this compound has a half-life of ~26.6 hours, achieves steady-state plasma concentrations in one week, and requires administration with food to optimize absorption . However, its use is restricted by a Risk Evaluation and Mitigation Strategy (REMS) due to risks of hepatotoxicity, including fatal cholestatic liver injury .

Chemical Reactions Analysis

Metabolic Pathways and Reactive Metabolites

Pexidartinib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4/5 and secondarily by UGT1A4, forming reactive intermediates that conjugate with glutathione (GSH) or methoxyamine (NH2_2OMe). Key findings include:

GSH Adducts

Eleven GSH adducts were identified in human/mouse liver microsomes (HLM/MLM) and primary human hepatocytes (PHH):

Metabolite IDm/z [M+H]⁺StructureSource
M1723.1722PEX + GSHHLM, MLM, PHH
M2723.1722PEX + GSH (isomer)HLM, MLM, PHH
M6741.1828PEX+O+2H+GSHHLM, MLM
M9472.1052Cleaved-left-GSH adductHLM, MLM, PHH

These adducts form via:

  • Epoxidation of the pyrrolo[2,3-b]pyridinyl moiety, followed by GSH conjugation .

  • Oxidation of the trifluoromethylpyridine group, yielding aldehydes that react with GSH .

NH2_22OMe Adducts

Seven NH2_2OMe adducts were detected, trapping aldehyde intermediates:

Metabolite IDm/z [M+H]⁺StructureSource
M12481.1361PEX epoxide → aldehyde + NH2_2OMeHLM, MLM
M13463.1261Dehydration product of M12HLM, MLM
M17205.05864-(Trifluoromethyl)benzaldehyde adductHLM, MLM

Synthetic Chemistry

The patented synthesis involves two steps :

Step 1: Alkylation Reaction

  • Reactants : Raw material 1 (chloropyridine derivative), raw material 2 (pyrrolopyridine derivative).

  • Conditions : 1,4-dioxane, KI/Ag2_2O catalyst, 100°C, N2_2 atmosphere.

  • Outcome : Forms an alkylated intermediate (yield: 71–79%).

Step 2: Amino Substitution

  • Reactants : Alkylated intermediate + raw material 3 (amine derivative).

  • Conditions : K2_2CO3_3, 120°C, simultaneous dropwise addition.

  • Purification : Ethyl acetate extraction, recrystallization (ethanol:water = 1:2).

  • Final Yield : 71–79% purity >99% .

Enzymatic Involvement

  • Primary Enzymes : CYP3A4 (>80% contribution) and CYP3A5 .

  • Minor Pathways : CYP1A2 and CYP2C9 contribute <10% to oxidation .

  • UGT1A4 : Catalyzes N-glucuronidation, forming ZAAD-1006a (inactive metabolite with 10% higher exposure than PEX) .

Pharmacokinetic Considerations

  • Absorption : Bioavailability doubles with high-fat meals (Tmax_{max} delays by 2.5 hr) .

  • Protein Binding : 99% bound to serum albumin and α-1-acid glycoprotein .

  • Elimination : 65% fecal (44% unchanged), 27% renal (mostly glucuronides) .

Toxicological Implications

Reactive metabolites (e.g., epoxides, aldehydes) may covalently bind to:

  • Proteins : Disrupt function via lysine ε-amino group adducts .

  • DNA : Form cross-links with exocyclic amino groups .

  • Liver Injury : GSH depletion and macromolecule adducts correlate with hepatotoxicity .

Comparison with Similar Compounds

Pexidartinib is compared below with other CSF1R inhibitors and off-label therapies used in TGCT, focusing on efficacy, safety, pharmacokinetics (PK), and clinical utility.

Efficacy and Clinical Outcomes

Compound Mechanism of Action ORR (TGCT) Symptom Improvement (Stiffness/Function) Key Trials/Evidence
This compound CSF1R/KIT/FLT3 inhibition 39-53%* PROMIS-PF ↑3.5–7.6; Stiffness NRS ↓2.2–3.2 ENLIVEN (Phase 3)
Imatinib (off-label) BCR-ABL/KIT/PDGFR inhibition Limited data No PRO improvement reported Real-world studies
Sotuletinib (BLZ945) CSF1R inhibition Preclinical Apoptosis in TGCT cell lines Preclinical/case reports
Trans-(−)-Kusunokinin CSF1R allosteric modulation N/A Structural differences in CSF1R binding In vitro studies

*ORR increased to 53% with extended follow-up .

  • Sotuletinib and trans-kusunokinin lack clinical efficacy data but exhibit distinct mechanisms (e.g., apoptosis induction or conformational CSF1R modulation) .

Pharmacokinetics and Drug Interactions

Compound Half-Life (h) Key PK Features CYP Interactions
This compound 26.6 Food-dependent absorption (↑100% with high-fat meal); moderate CYP3A inducer, weak CYP2C9 inhibitor Avoid CYP3A substrates/inhibitors
Imatinib 18–40 CYP3A4 substrate; inhibits CYP2D6/CYP3A4 High interaction risk with CYP modulators
Sotuletinib N/A Preclinical data insufficient Not reported
  • This compound’s CYP3A induction reduces exposure to midazolam (52% ↓AUClast) and increases digoxin Cmax via P-gp inhibition .
  • Imatinib’s broader CYP inhibition profile complicates co-administration with other therapies.

Clinical Utility and Positioning

  • This compound: First-line for inoperable TGCT with robust PRO improvement. Limitations include REMS restrictions and hepatic risks .
  • Imatinib : Off-label use in TGCT lacks efficacy validation; reserved for this compound-ineligible patients .
  • Emerging Agents: Sotuletinib and trans-kusunokinin may offer alternative mechanisms but require clinical validation .

Biological Activity

Pexidartinib, a selective tyrosine kinase inhibitor, primarily targets the colony-stimulating factor 1 receptor (CSF1R) pathway. This compound has shown significant biological activity in the treatment of tenosynovial giant cell tumors (TGCT) and other malignancies associated with CSF1R dysregulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical findings, and case studies.

This compound inhibits the CSF1R pathway, which is crucial for the recruitment and proliferation of macrophages involved in tumor growth. By blocking CSF1R activation, this compound prevents ligand-induced autophosphorylation, thereby inhibiting tumor cell proliferation and survival. Additionally, it has been shown to inhibit other receptor tyrosine kinases such as CD117 (c-KIT), FLT3, and PDGFR-β, contributing to its broad anti-tumor effects .

Pharmacodynamics

  • Inhibition of Tumor Growth : this compound effectively suppresses the growth of symptomatic TGCT. In clinical trials, it demonstrated a higher overall response rate compared to placebo .
  • Adverse Effects : Common side effects include hair color changes, fatigue, and hepatotoxicity. Notably, there have been cases of mixed and cholestatic liver injury .

Efficacy in Clinical Trials

This compound's efficacy was primarily evaluated in the ENLIVEN trial, a phase 3 randomized study involving 120 patients with symptomatic TGCT. Key findings include:

  • Overall Response Rate : At week 25, the response rate was 39% for this compound versus 0% for placebo (p<0.0001). The best overall response increased to 53% at a median follow-up of 22 months .
  • Improvement in Symptoms : Patients reported significant improvements in physical function and symptom relief compared to baseline assessments .

Long-term Outcomes

Long-term follow-up data indicated sustained efficacy with an increase in overall response rate to 61% after a median follow-up of 31.2 months. No new safety signals were reported during extended treatment .

Case Study 1: Efficacy in Advanced TGCT

A retrospective analysis of patients treated with this compound highlighted its effectiveness in managing advanced TGCT. Among 768 patients analyzed across various studies, the compound resulted in tumor regression and prolonged disease control with an acceptable safety profile .

Case Study 2: Combination Therapy with Sirolimus

A phase I study explored the combination of this compound with sirolimus in treating malignant peripheral nerve sheath tumors (MPNST). Results showed that this combination led to sustained tumor growth suppression and decreased tumor-associated macrophages compared to this compound alone .

Summary of Clinical Data

StudyPopulationDoseOverall Response RateKey Findings
ENLIVEN120 patients with TGCT1000 mg/d for 2 weeks then 800 mg/d39% at week 25Significant symptom improvement; hepatotoxicity observed
Phase I ExtensionVarious solid tumorsVariesTumor regression notedAcceptable safety profile; long-term control
Combination StudyMPNST patientsThis compound + SirolimusSustained suppression observedDecreased TAMs noted

Q & A

Basic Research Questions

Q. What is the mechanism of action of pexidartinib in targeting tumor-associated macrophages (TAMs)?

this compound selectively inhibits colony-stimulating factor 1 receptor (CSF1R), which is critical for the survival and proliferation of TAMs. By blocking CSF1R signaling, this compound reduces TAM infiltration into tumors, thereby diminishing their immunosuppressive effects and enhancing antitumor responses. Preclinical studies confirm its ability to deplete TAMs in tumor microenvironments, particularly in tenosynovial giant cell tumor (TGCT) models .

Q. What key clinical trials established this compound’s efficacy in TGCT?

The pivotal ENLIVEN trial (NCT02371369) demonstrated a 39% overall response rate (ORR) by RECIST criteria and significant symptom improvement in TGCT patients. Long-term pooled data from ENLIVEN and a phase I extension trial (NCT01004861) showed sustained responses (54% ORR by RECIST) over a median treatment duration of 17 months .

Q. What are the most common adverse events (AEs) associated with this compound?

Grade 3/4 AEs include elevated liver enzymes (ALT/AST: 10% incidence), cholestatic hepatotoxicity, and hypertension. Non-serious AEs involve hair depigmentation (67%), fatigue (54%), and dysgeusia (25%). Hepatotoxicity monitoring is critical, with dose adjustments required for ALT/AST >3× ULN .

Advanced Research Questions

Q. How can pharmacokinetic (PK) modeling optimize this compound dosing regimens in clinical trials?

PK studies use sensitivity analysis to optimize absorption rate constants (ka) and gut metabolism parameters. For example, a ka of 0.24 h⁻¹ and fugut (fraction unbound in gut) of 0.0038 improved predictions of Cmax and AUC in cancer patients. These models account for CYP3A4/UGT-mediated metabolism and drug-drug interactions (DDIs) with proton pump inhibitors or CYP3A modulators .

Q. What methodologies are recommended for monitoring and managing hepatotoxicity in this compound trials?

Protocols should include weekly liver function tests (LFTs) for the first 8–12 weeks, followed by biweekly monitoring. Dose interruption is required for ALT/AST >3× ULN with bilirubin >2× ULN. Permanent discontinuation is advised if hepatotoxicity persists beyond 4 weeks. Risk mitigation strategies exclude patients with pre-existing liver disease .

Q. How do RECIST and tumor volume score (TVS) criteria differ in assessing TGCT response to this compound?

RECIST prioritizes anatomical tumor shrinkage, while TVS measures functional improvements (e.g., reduced pain, stiffness). In the ENLIVEN crossover cohort, TVS showed higher response rates (67% vs. 53% by RECIST), highlighting its sensitivity to symptomatic benefits. Pooled analyses recommend dual endpoints for comprehensive efficacy evaluation .

Q. What experimental designs are effective for studying this compound in combination therapies?

Phase I trials (e.g., NCT02584647, NCT03158103) use sequential dose escalation to assess safety with agents like sirolimus or binimetinib. Synergy is evaluated via pharmacodynamic biomarkers (e.g., CSF1 levels, TAM density). Adaptive designs allow dose adjustments based on real-time PK/PD data .

Q. How can researchers reconcile discrepancies in this compound response rates across ethnic populations?

A phase I study in Asian patients (NCT02734433) reported lower ORR (13%) vs. Western cohorts. Methodological adjustments include population-specific PK analysis (e.g., CYP3A4 genetic polymorphisms) and stratified dosing. Adjunctive biomarkers (e.g., CSF1 transcript variants) may identify subpopulations with enhanced sensitivity .

Q. Data Analysis and Contradiction Resolution

Q. How should conflicting efficacy data from monotherapy and combination trials be interpreted?

Monotherapy trials (e.g., NCT01004861) show robust TGCT responses, while combination studies (e.g., with durvalumab) report mixed outcomes. Researchers must stratify data by tumor type, prior therapies, and biomarker status. Meta-analyses controlling for confounders (e.g., hepatic impairment) clarify context-dependent efficacy .

Q. What statistical approaches address high inter-patient variability in this compound exposure?

Mixed-effects modeling accounts for covariates like body surface area, CYP3A4 activity, and comedications. Exposure-response analyses link trough concentrations (Ctrough) to efficacy/safety, enabling personalized dosing. Bayesian adaptive designs optimize dose titration in real time .

Tables

Key Clinical Trials DesignKey FindingsReference
ENLIVEN (NCT02371369)Phase III, randomized, placebo39% ORR (RECIST); 13% discontinuation due to hepatotoxicity
Phase I Extension (NCT01004861)Open-label, TGCT cohort52% ORR (RECIST); median PFS not reached
Asian Cohort (NCT02734433)Phase I, advanced solid tumors13% ORR (RECIST); RP2D: 1000→800 mg/day

Properties

IUPAC Name

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWRKYUXBBNENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026482
Record name Pexidartinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029044-16-3
Record name PLX 3397
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029044-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pexidartinib [USAN:INN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029044163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pexidartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pexidartinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEXIDARTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6783M2LV5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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